molecular formula C16H18N2O2 B1384971 N-(3-Aminophenyl)-4-isopropoxybenzamide CAS No. 1020722-61-5

N-(3-Aminophenyl)-4-isopropoxybenzamide

Cat. No.: B1384971
CAS No.: 1020722-61-5
M. Wt: 270.33 g/mol
InChI Key: HTTALMZUQGTHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-4-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a benzamide structure, with an isopropoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-4-isopropoxybenzamide typically involves the reaction of 3-aminophenylamine with 4-isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Aminophenyl)-4-isopropoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)-4-isopropoxybenzamide
  • N-(4-Aminophenyl)-4-isopropoxybenzamide
  • N-(3-Aminophenyl)-4-methoxybenzamide

Uniqueness

N-(3-Aminophenyl)-4-isopropoxybenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the isopropoxy group can also affect its solubility and stability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(3-Aminophenyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H18N2O2C_{16}H_{18}N_{2}O_{2} and a CAS number of 1020722-61-5. Its structure features an amine group attached to a phenyl ring and an isopropoxy substituent, which may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting critical biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .
  • Protein Binding : The compound shows potential for binding to proteins, which might influence its pharmacokinetic properties and therapeutic efficacy.

Antiparasitic Activity

Recent research has highlighted the antiparasitic potential of this compound. In vitro assays have demonstrated its effectiveness against various protozoan parasites. A study involving the evaluation of DNA binding affinities indicated that the compound selectively binds to AT-rich DNA regions, which is significant for targeting kinetoplastid parasites like Trypanosoma brucei and Trichomonas vaginalis .

Compound Target Activity EC50 (μM)
1aKinetoplast DNACurative in vivo-
3aAT-rich DNASelective binding-

Cytotoxicity

The cytotoxic effects of this compound were assessed in various cancer cell lines. The compound exhibited moderate cytotoxicity, with IC50 values indicating effectiveness in micromolar ranges against leukemia cell lines. This suggests a potential role in cancer therapy, particularly through epigenetic modulation .

Case Studies

  • Inhibition of DNA Methylation : A derivative of the compound was tested for its ability to inhibit DNA methyltransferases (DNMTs), crucial for regulating gene expression in cancer cells. The study reported an EC50 value of 0.9 μM against DNMT3A, showcasing significant inhibitory activity .
  • Antiviral Activity : Another series of compounds related to this compound demonstrated promising results as inhibitors of Ebola virus entry. These findings suggest that structural modifications could enhance antiviral properties .

Properties

IUPAC Name

N-(3-aminophenyl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)10-14/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTALMZUQGTHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-4-isopropoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-4-isopropoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Aminophenyl)-4-isopropoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Aminophenyl)-4-isopropoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Aminophenyl)-4-isopropoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Aminophenyl)-4-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.